N-pyridin-4-yl-3-pyrrolidin-1-ylsulfonylbenzamide
Description
N-pyridin-4-yl-3-pyrrolidin-1-ylsulfonylbenzamide is a benzamide derivative featuring a pyridin-4-yl group attached to the benzamide core and a pyrrolidin-1-ylsulfonyl substituent at the 3-position. This compound is structurally distinct due to its sulfonamide-linked pyrrolidine moiety, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-pyridin-4-yl-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-16(18-14-6-8-17-9-7-14)13-4-3-5-15(12-13)23(21,22)19-10-1-2-11-19/h3-9,12H,1-2,10-11H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRLERJWAMDPEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-pyridin-4-yl-3-pyrrolidin-1-ylsulfonylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, which can be synthesized through cyclization reactions involving amines and aldehydes or ketones . The pyridine ring is often introduced through nucleophilic substitution reactions. The sulfonylbenzamide group is then attached via sulfonylation reactions using sulfonyl chlorides and amines .
Industrial Production Methods: Industrial production of this compound may involve the use of microwave-assisted organic synthesis (MAOS) to enhance reaction efficiency and yield . This method supports green chemistry principles by reducing reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions: N-pyridin-4-yl-3-pyrrolidin-1-ylsulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine and benzamide groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Scientific Research Applications
N-pyridin-4-yl-3-pyrrolidin-1-ylsulfonylbenzamide has been investigated for various applications across different fields:
Medicinal Chemistry
The compound has shown promise in several therapeutic areas:
- Anticancer Activity : It has been studied for its ability to inhibit cancer cell proliferation through mechanisms involving receptor modulation and enzyme inhibition. Research indicates that derivatives similar to this compound exhibit significant antitumor effects against various cancer cell lines .
- Antiviral Properties : Some studies suggest that it may possess antiviral activity, potentially reducing viral load in infections such as herpes simplex virus .
- Anti-inflammatory Effects : The compound appears to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .
Enzyme Inhibition
This compound may function as an enzyme inhibitor by binding to active sites or allosteric sites on enzymes, thereby altering their activity. This property is crucial for developing drugs targeting specific enzymes involved in disease processes .
Receptor Modulation
The compound can act as a modulator at various receptors, influencing signaling pathways critical for cellular responses. Its interaction with specific molecular targets can lead to therapeutic effects in conditions such as cancer and inflammation .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound and its derivatives:
Antitumor Studies
Research has demonstrated that related compounds exhibit significant antitumor effects against breast and lung cancer cell lines by inhibiting key signaling pathways associated with tumor growth .
Anti-inflammatory Studies
Studies indicated that pyrrolidine-based compounds reduced levels of pro-inflammatory cytokines such as TNF-alpha in vitro, suggesting their potential use in treating inflammatory diseases .
Antimicrobial Studies
Preliminary investigations suggest that this compound may also have antimicrobial properties against both Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes within bacteria .
Mechanism of Action
The mechanism of action of N-pyridin-4-yl-3-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. For instance, it could inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparison with Similar Compounds
To contextualize the properties of N-pyridin-4-yl-3-pyrrolidin-1-ylsulfonylbenzamide, a comparative analysis with structurally related compounds is essential. Below, key analogs are evaluated based on their molecular features, solubility, biological activity, and experimental applications.
Structural Analogues
N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide (CAS: 1311279-05-6)
- Structure: This compound substitutes the pyrrolidinylsulfonyl group with a trifluoromethyl-pyridinyl-piperazine moiety.
- Applications : Used as a synthetic intermediate in drug discovery, particularly for kinase inhibitors due to its pyridine and benzamide framework .
- Key Differences : The absence of a sulfonamide linker reduces hydrogen-bonding capacity compared to the target compound.
2.1.2 Pyridinium N-phenolate betaine dyes (e.g., Reichardt’s dye)
- Structure: These dyes contain a pyridinium-phenolate zwitterionic core, enabling solvatochromic behavior.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (PBS, pH 7.4) | Key Substituents |
|---|---|---|---|---|
| This compound | ~345.4 | 2.1 | Moderate | Pyrrolidinylsulfonyl, pyridinyl |
| N,N-Dimethyl-4-[6-(4-methyl-piperazin... | 424.4 | 1.8 | High (in DMSO) | Trifluoromethyl, piperazine |
| Pyridinium N-phenolate betaine dye | ~319.3 | -0.5 | Solvent-dependent | Zwitterionic core |
- The absence of a trifluoromethyl group in the target compound reduces metabolic stability but may improve synthetic accessibility.
Biological Activity
N-pyridin-4-yl-3-pyrrolidin-1-ylsulfonylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring, a pyrrolidine moiety, and a sulfonamide group. Its molecular formula is C15H19N3O2S, and it possesses properties that make it suitable for various biological applications.
1. Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor. It has been investigated for its ability to inhibit specific enzymes involved in disease processes, particularly in cancer and inflammation.
Table 1: Enzyme Inhibition Studies
The compound's interaction with the Bcl-2 protein suggests it may play a role in apoptosis regulation, which is crucial for cancer therapy.
2. Anticancer Activity
This compound has shown promise in preclinical studies as an anticancer agent. Its mechanism involves the modulation of apoptotic pathways and inhibition of tumor cell proliferation.
Case Study:
In a study involving MOLT-4 leukemia cells, the compound demonstrated significant cytotoxicity with an IC50 value of 45 nM, indicating strong potential for further development as an anticancer drug .
3. Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokine production.
Table 2: Anti-inflammatory Effects
The mechanism of action for this compound involves binding to specific targets within cells, altering their activity. This binding can inhibit enzymatic functions or modulate receptor activities, leading to various biological effects such as apoptosis in cancer cells or reduced inflammation.
Comparative Analysis
Compared to other similar compounds, N-pyridin-4-yl derivatives have unique structural features that enhance their biological activity. For example, while many pyridine sulfonamides exhibit some level of enzyme inhibition, the specific combination of the pyrrolidine and sulfonamide groups in this compound provides distinct advantages in selectivity and potency.
Table 3: Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
